Resolvin D3

Overview

Description

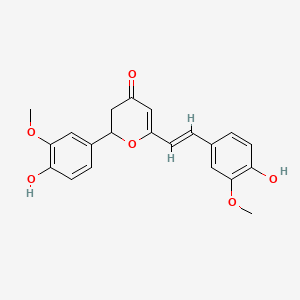

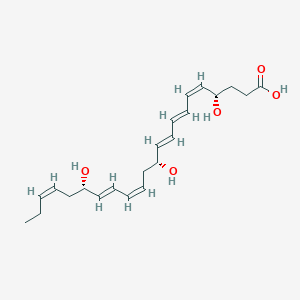

Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), an omega-3 fatty acid . It is biosynthesized during the resolution phase of inflammation and plays critical roles in limiting neutrophil infiltration, enhancing macrophage phagocytosis, and reducing pro-inflammatory cytokine production . Structurally, RvD3 is defined as 4S,11R,17S-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid, while its aspirin-triggered epimer (AT-RvD3) carries a 17R-hydroxyl group instead of 17S . This stereochemical distinction is pivotal for its receptor interactions and bioactivity .

RvD3 is unique among D-series resolvins due to its late-phase temporal expression in inflammation resolution, peaking 24–72 hours post-inflammation initiation, unlike RvD1 and RvD2, which appear earlier . It is detected in human tissues, including blood, ischemic kidneys, and inflamed joints, and its levels are dysregulated in chronic conditions like rheumatoid arthritis .

Preparation Methods

Total Synthesis via Suzuki–Miyaura Cross-Coupling and Wittig Reactions

The first total synthesis of Resolvin D3, reported by researchers in Organic & Biomolecular Chemistry, employed a convergent strategy centered on the Suzuki–Miyaura cross-coupling reaction . This method connected two major fragments: a C1–C8 borane and a C9–C22 iodoolefin. The C9–C22 fragment was synthesized through sequential Wittig reactions, beginning with a C9–C13 phosphonium salt and a C14–C19 aldehyde. A second Wittig reaction between the resulting C9–C19 aldehyde and propyltriphenylphosphonium bromide extended the carbon chain to C22 .

Critical to this approach was the establishment of stereogenic centers at C4, C11, and C17. Ruthenium-catalyzed asymmetric transfer hydrogenation achieved high enantioselectivity (≥95% ee) at these positions, ensuring the correct configuration required for biological activity . The final Suzuki–Miyaura coupling formed the C8–C9 bond, completing the carbon skeleton. Despite its success, this linear sequence required multiple protection/deprotection steps, resulting in a total yield of approximately 12% over 18 steps .

Modular Synthesis Using Hiyama–Denmark Coupling

A breakthrough in this compound synthesis came with the development of a modular strategy leveraging Hiyama–Denmark cross-coupling . This convergent approach divided the molecule into three fragments: a C1–C6 "headgroup," a C7–C14 middle segment, and a C15–C22 "tail." Cyclic alkenylsiloxanes served as key intermediates, enabling stereocontrolled formation of the (Z)-alkenes that define this compound’s structure .

Fragment Preparation and Coupling

The C7–C14 fragment was synthesized using a chiral pool strategy starting from (S)-glycidol. Lindlar hydrogenation of a silyl-protected alkynol intermediate yielded a six-membered cyclic alkenylsiloxane with >98% stereochemical purity . The C15–C22 tail, containing a (Z,E,E)-triene motif, was constructed via Takai iodoolefination and Hirao monodebromination, achieving a 2:1 (E,E):(Z,E) ratio that required chromatographic separation .

Hiyama–Denmark coupling conditions were optimized for each fragment union. For the headgroup-middle fragment connection, five-membered cyclic siloxanes reacted with alkenyl iodides using potassium trimethylsilanolate (KOTMS) as an activator, achieving 85% yield . The middle-tail coupling employed six-membered siloxanes with fluoride promoters, yielding the full carbon backbone in 78% efficiency .

Advantages of Modular Design

This approach reduced the longest linear sequence to 12 steps (20 total steps), with an overall yield of 9.4% . Its modularity facilitated the synthesis of this compound hybrids, such as the RvD3/RvE1 chimera, by swapping fragments during coupling . Such hybrids have proven invaluable in structure-activity relationship studies, revealing that the C17 hydroxyl group is critical for neutrophil regulation .

Stereochemical Control in this compound Synthesis

Asymmetric Transfer Hydrogenation

The ruthenium-catalyzed asymmetric transfer hydrogenation method, utilized in the total synthesis, provided exceptional control over C4, C11, and C17 configurations . Using [RuCl(η^6-p-cymene)(TsDPEN)] as a catalyst and formic acid as a hydrogen donor, this reaction achieved diastereomeric ratios exceeding 19:1 for all three centers .

Chiral Auxiliaries and Pool Strategies

In contrast, the modular synthesis relied on chiral starting materials like (S)-glycidol to set stereochemistry early in the synthesis . This "chiral pool" approach minimized the need for subsequent stereochemical corrections but limited flexibility in fragment design.

Comparative Analysis of Synthetic Routes

The Suzuki–Miyaura method excels in stereochemical precision but suffers from lengthy linear sequences. Conversely, the Hiyama–Denmark approach offers superior modularity at the cost of slightly lower yields, enabling rapid access to structural analogs .

Chemical Reactions Analysis

Types of Reactions: Resolvin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which retain or enhance its biological activity.

Scientific Research Applications

Resolvin D3 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.

Biology: this compound is studied for its role in modulating immune responses and resolving inflammation.

Industry: this compound can be used in the development of anti-inflammatory drugs and supplements.

Mechanism of Action

Resolvin D3 exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein coupled receptors, such as the N-formyl peptide receptor 2 (ALX/FPR2), which leads to the inhibition of pro-inflammatory signaling pathways. This interaction reduces the production of inflammatory cytokines and promotes the resolution of inflammation .

Comparison with Similar Compounds

2.1 Structural Differences

RvD3 differs from other D-series resolvins in hydroxyl group positions and double-bond geometry:

- RvD1 : 7S,8R,17S-trihydroxy configuration .

- RvD2 : 7S,16R,17S-trihydroxy configuration .

- RvD5 : 7S,17S-dihydroxy configuration .

- RvD3 : 4S,11R,17S-trihydroxy configuration with distinct Z/E double bonds (5Z,7E,9E,13Z,15E,19Z) .

The 17R epimer in AT-RvD3 enhances metabolic stability, prolonging its anti-inflammatory effects compared to non-aspirin-triggered resolvins .

2.2 Temporal Expression in Inflammation

- RvD1/RvD2 : Peak during early resolution (within 12–24 hours) .

- RvD3 : Emerges later (24–72 hours), aligning with sustained resolution and tissue repair .

- RvD5 : Shares early-phase activity but is less potent in macrophage phagocytosis .

2.3 Functional Potency

- Macrophage Phagocytosis :

- Receptor Activation :

- Anti-Inflammatory Cytokine Regulation :

2.4 Disease-Specific Roles

- Arthritis : RvD3 levels are reduced in delayed-resolving murine arthritis and human rheumatoid arthritis, and its administration reduces joint edema and leukocyte infiltration .

- Sepsis : Unlike RvD2 and RvD5, which enhance bacterial clearance, RvD3 primarily resolves collateral tissue damage .

2.5 Aspirin-Triggered Analogs

- AT-RvD3 exhibits longer-lasting effects than native RvD3 due to resistance to enzymatic inactivation, mirroring the enhanced stability of aspirin-triggered lipoxins (e.g., 15-epi-LXA4) .

Data Tables

Table 1: Structural and Functional Comparison of D-Series Resolvins

| Resolvin | Hydroxyl Positions | Key Functions | Potency (Phagocytosis) | Temporal Expression |

|---|---|---|---|---|

| RvD1 | 7S,8R,17S | Reduces pain, airway inflammation | Moderate (10 nM) | Early (0–24 h) |

| RvD2 | 7S,16R,17S | Enhances bacterial clearance | Moderate (10 nM) | Early (0–24 h) |

| RvD3 | 4S,11R,17S | Inhibits TRPV1, sustains resolution | High (1 nM) | Late (24–72 h) |

| RvD5 | 7S,17S | Limits neutrophil infiltration | Low (>10 nM) | Early (0–24 h) |

Table 2: Receptor Interactions and Disease Relevance

| Resolvin | Primary Receptor | Key Disease Applications |

|---|---|---|

| RvD1 | GPR32 (DRV1) | Colitis, neuropathic pain |

| RvD3 | GPR32/ALX/FPR2 | Psoriasis, arthritis |

| RvD2 | GPR18 | Sepsis, infections |

Biological Activity

Resolvin D3 (RvD3) is a member of the resolvin family, which are specialized pro-resolving mediators derived from omega-3 fatty acids, particularly docosahexaenoic acid (DHA). RvD3 plays a crucial role in the resolution of inflammation and has been shown to exert various biological activities that promote healing and reduce pain. This article explores the biological activity of RvD3, focusing on its mechanisms of action, effects on various inflammatory conditions, and potential therapeutic applications.

RvD3 operates through several mechanisms that involve modulation of immune responses and neuronal activity:

- Inhibition of Neutrophil Infiltration : RvD3 significantly reduces neutrophil migration during inflammation. Studies have shown that local administration of RvD3 in murine models leads to a reduction in neutrophil transmigration by approximately 65% in response to TNF-α-induced acute inflammation .

- Regulation of Cytokines : RvD3 administration results in decreased levels of pro-inflammatory cytokines such as IL-6 and MCP-1, with reductions observed up to 90% for IL-6 . This modulation helps to shift the balance from pro-inflammatory to anti-inflammatory processes.

- Neuroprotective Effects : In spinal cord injury models, RvD3 has demonstrated the ability to enhance locomotor recovery and reduce thermal hyperalgesia, indicating its role in neuroprotection . The compound reduces the expression of inflammatory cytokines (e.g., TNF-α, IL-1β) and promotes angiogenesis.

- Interaction with TRPV1 Neurons : RvD3 has been shown to inhibit TRPV1 currents in sensory neurons, effectively reducing pain and itch associated with inflammatory conditions like psoriasis. This effect is mediated through G-protein coupled receptors (GPCRs) .

Effects on Inflammatory Conditions

RvD3 has been studied across various models of inflammation, demonstrating its broad therapeutic potential:

- Skin Inflammation and Psoriasis : In murine models of psoriasis induced by imiquimod, RvD3 reduced both skin inflammation and pruritus. It inhibited TRPV1 activity, which is critical in pain signaling pathways .

- Arthritis : In models of arthritis, RvD3 administration led to a significant decrease in joint leukocyte infiltration and clinical scores associated with inflammation . This suggests that RvD3 may have potential as a therapeutic agent for managing arthritic conditions.

- Spinal Cord Injury : Research indicates that RvD3 can promote recovery post-spinal cord injury by reducing neuroinflammation and enhancing the expression of tight junction proteins that are vital for blood-brain barrier integrity .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

Several case studies highlight the therapeutic potential of RvD3:

- Case Study 1 : A study involving mice with induced psoriasis showed that systemic administration of RvD3 not only alleviated skin lesions but also reduced associated pain behaviors, supporting its role as a dual-action therapeutic agent against both inflammation and pain .

- Case Study 2 : Research on spinal cord injury models demonstrated that intrathecal injection of RvD3 significantly improved recovery outcomes by modulating inflammatory responses and promoting neuroprotection through enhanced tight junction integrity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Resolvin D3 in biological samples, and how do their sensitivity and specificity compare?

- Methodological Answer : this compound (RvD3) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity (detection limits ~pg/mL) and ability to distinguish structural isomers. Sample preparation involves solid-phase extraction to isolate lipid mediators, followed by derivatization to enhance ionization efficiency. Validation should include spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to account for matrix effects . Comparative studies show enzyme-linked immunosorbent assays (ELISA) have lower specificity due to cross-reactivity with other resolvins, making LC-MS/MS the gold standard .

Q. How does the structural configuration of this compound influence its receptor binding and anti-inflammatory activity?

- Methodological Answer : RvD3’s bioactivity is linked to its hydroxyl groups at positions 4 and 17, which facilitate interactions with G-protein-coupled receptors (e.g., ALX/FPR2) and nuclear receptors (e.g., RORα). Structural analysis via nuclear magnetic resonance (NMR) and molecular docking simulations can map binding affinities. Functional assays (e.g., leukocyte chemotaxis inhibition in zebrafish larvae) validate receptor-specific effects. Comparative studies with RvD1 (carboxyl-terminated) highlight RvD3’s unique preference for hydroxyl-dependent signaling pathways .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in this compound’s efficacy across different inflammation models?

- Methodological Answer : Contradictions often arise from variability in model systems (e.g., murine vs. human macrophages) or dosing protocols. To resolve this:

- Standardize Models : Use genetically identical animal strains and primary cell lines with controlled inflammatory triggers (e.g., LPS concentration).

- Dose-Response Curves : Establish pharmacokinetic/pharmacodynamic (PK/PD) profiles using isotopic tracing (e.g., deuterated RvD3).

- Meta-Analysis : Pool data from independent studies (e.g., PRISMA guidelines) to identify confounding variables (e.g., gender-specific metabolism).

Replication in 3D organoid models can bridge in vitro-in vivo discrepancies .

Q. How can researchers optimize in vitro systems to study this compound’s receptor-mediated signaling without confounding variables?

- Methodological Answer :

- Receptor Knockdown/Overexpression : Use CRISPR-Cas9 or siRNA to isolate ALX/FPR2-dependent pathways in macrophage cultures.

- Microfluidic Co-Cultures : Simulate tissue microenvironments (e.g., endothelial-macrophage interactions) to study paracrine signaling.

- Single-Cell RNA Sequencing : Profile receptor expression heterogeneity in treated vs. untreated cells.

Validate findings with competitive binding assays (e.g., radiolabeled RvD3) and phosphoproteomics to map downstream effectors .

Q. What statistical approaches are most robust for analyzing this compound’s dose-dependent effects in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bayesian Hierarchical Models : Account for inter-animal variability in longitudinal studies.

- Power Analysis : Predefine sample sizes to detect clinically relevant effect sizes (e.g., ≥30% reduction in TNF-α).

Avoid overreliance on p-values; report effect sizes with 95% confidence intervals. Sensitivity analyses (e.g., excluding outliers) ensure robustness .

Q. Data Interpretation and Replication

Q. How should researchers validate the purity and stability of synthesized this compound for experimental use?

- Methodological Answer :

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV/Vis detection (λ=270 nm for conjugated dienes) and confirm purity ≥95%.

- Stability Tests : Incubate RvD3 in buffers (pH 7.4) at 4°C/37°C; monitor degradation via LC-MS/MS over 72 hours.

- Bioactivity Verification : Pre-test in standardized assays (e.g., inhibition of neutrophil infiltration in murine peritonitis models).

Document protocols in supplemental materials for replication .

Q. Comparative and Mechanistic Studies

Q. What techniques elucidate the cross-talk between this compound and other specialized pro-resolving mediators (SPMs) in resolving inflammation?

- Methodological Answer :

- Lipidomics Profiling : Co-quantify RvD3 with related SPMs (e.g., Lipoxin A4, Protectins) using multiplex LC-MS/MS panels.

- Pathway Inhibition Studies : Apply receptor antagonists (e.g., WRW4 for FPR2) to isolate RvD3-specific effects.

- Transcriptomics : Compare gene expression profiles (e.g., NanoString nCounter) in cells treated with RvD3 alone vs. SPM combinations.

Systems biology tools (e.g., STRING database) map interaction networks .

Q. Tables for Methodological Reference

Properties

IUPAC Name |

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTJOLCUKWLTIC-UZAFJXHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345702 |

Source

|

| Record name | Resolvin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916888-47-6 |

Source

|

| Record name | Resolvin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.